molecular formula C6H8N4O3 B2885815 N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 1260379-36-9

N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2885815
CAS No.: 1260379-36-9
M. Wt: 184.155
InChI Key: LHJUXFFCCQBYRE-UHFFFAOYSA-N
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Description

N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by nitration and subsequent amide formation . The reaction conditions often involve the use of catalysts such as Nano-ZnO to enhance regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of heterogeneous catalysts like Amberlyst-70 can provide eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, arylhydrazines, and various catalysts such as Nano-ZnO and Amberlyst-70 . Reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N,2-dimethyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-8-9(5)2/h3H,1-2H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJUXFFCCQBYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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